An In-depth Technical Guide to the Molecular Structure and Reactivity Profile of 3-(4-chlorophenyl)cyclohex-2-en-1-one
An In-depth Technical Guide to the Molecular Structure and Reactivity Profile of 3-(4-chlorophenyl)cyclohex-2-en-1-one
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive analysis of 3-(4-chlorophenyl)cyclohex-2-en-1-one, a prominent member of the α,β-unsaturated ketone family. This class of compounds is of significant interest due to its versatile reactivity and prevalence as a core scaffold in numerous biologically active molecules. We will delve into its molecular architecture, spectroscopic signature, and detailed reactivity profile, including conjugate additions, carbonyl-specific reactions, and various reduction pathways. Furthermore, this guide explores the rationale behind synthetic strategies and the potential applications of this molecule in medicinal chemistry, particularly as a covalent modifier of biological targets. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a synthetic building block and a lead structure in drug discovery programs.
Molecular Structure and Physicochemical Properties
3-(4-chlorophenyl)cyclohex-2-en-1-one belongs to the class of cyclic α,β-unsaturated ketones, often referred to as chalcone analogues. Its structure features a cyclohexenone ring substituted at the β-position (C3) with a 4-chlorophenyl group. This arrangement results in a conjugated system encompassing the phenyl ring, the alkene double bond, and the carbonyl group. This extended π-system is fundamental to the molecule's electronic properties and dictates its chemical reactivity.
The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. The 4-chloro substituent on the phenyl ring further influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.
Predicted Physicochemical Data
The following table summarizes the key computed physicochemical properties for 3-(4-chlorophenyl)cyclohex-2-en-1-one. These values are essential for predicting its behavior in various solvent systems and its potential for biological membrane permeability.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₁ClO | - |
| Molecular Weight | 206.67 g/mol | - |
| XLogP3 | 3.2 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | Predicted |
| Rotatable Bond Count | 1 (Phenyl-Cyclohexene bond) | Predicted |
| Topological Polar Surface Area | 17.1 Ų | Predicted |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of the title compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[1]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H-NMR | Aromatic Protons (AA'BB' system) | δ 7.3-7.5 ppm (2H, d), δ 7.2-7.4 ppm (2H, d) | Protons on the para-substituted chlorophenyl ring. |
| Vinylic Proton (C2-H) | δ 6.1-6.3 ppm (1H, s or t) | Singlet or narrow triplet due to minimal coupling with C4 protons. | |
| Allylic Protons (C4-H₂) | δ 2.7-2.9 ppm (2H, t) | Adjacent to the double bond. | |
| Aliphatic Protons (C5-H₂) | δ 2.0-2.2 ppm (2H, quintet) | Methylene group between two other CH₂ groups. | |
| Aliphatic Protons (C6-H₂) | δ 2.4-2.6 ppm (2H, t) | Alpha to the carbonyl group. | |
| ¹³C-NMR | Carbonyl Carbon (C1) | δ 198-200 ppm | Typical for a conjugated ketone. |
| Vinylic Carbon (C3) | δ 155-160 ppm | Beta-carbon, deshielded by resonance and substitution. | |
| Vinylic Carbon (C2) | δ 125-130 ppm | Alpha-carbon of the enone system. | |
| Aromatic Carbons | δ 128-140 ppm | Including the ipso-carbon attached to chlorine (deshielded) and the carbon attached to the cyclohexene ring. | |
| Aliphatic Carbons (C4, C5, C6) | δ 20-40 ppm | Shielded sp³ hybridized carbons of the cyclohexene ring. | |
| IR | C=O Stretch (Ketone) | 1660-1685 cm⁻¹ | Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). |
| C=C Stretch (Alkene) | 1600-1640 cm⁻¹ | Part of the conjugated enone system. | |
| C-Cl Stretch | 1085-1095 cm⁻¹ | Characteristic stretch for aryl chlorides. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 206/208 | Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl. |
Synthesis and Characterization
The synthesis of 3-aryl-cyclohexenones is a well-established field in organic chemistry. A robust and classical approach is the Robinson Annulation , which involves a tandem Michael addition and intramolecular aldol condensation.[2] This method builds the cyclohexenone ring from simpler acyclic precursors. More contemporary methods, such as palladium-catalyzed cross-coupling reactions, also provide efficient access to this scaffold.[3][4]
Synthetic Workflow: Robinson Annulation Approach
The diagram below outlines a typical workflow for the synthesis and subsequent characterization of 3-(4-chlorophenyl)cyclohex-2-en-1-one.
Caption: Synthetic and analytical workflow.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a modern one-pot synthesis adapted from literature procedures for preparing 3-aryl-cyclohexenones.[4] This method avoids the use of highly electrophilic vinyl ketones by generating the necessary intermediates in situ.
Materials:
-
3-Buten-2-ol
-
4'-Chloroacetophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINOL-derived phosphoric acid (e.g., TRIP)
-
Toluene (anhydrous)
-
Sodium carbonate (Na₂CO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4'-chloroacetophenone (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the BINOL-phosphoric acid catalyst (0.1 mmol, 10 mol%).
-
Solvent and Reactant Addition: Add anhydrous toluene (5 mL) via syringe, followed by 3-buten-2-ol (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous Na₂CO₃ solution (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure 3-(4-chlorophenyl)cyclohex-2-en-1-one.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Reactivity Profile of the Enone System
The reactivity of 3-(4-chlorophenyl)cyclohex-2-en-1-one is dominated by the conjugated enone system, which possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkene carbon (C3). This dual reactivity allows for selective transformations depending on the nature of the nucleophile and the reaction conditions.[5][6]
Conjugate Addition (Michael Addition / 1,4-Addition)
The most characteristic reaction of α,β-unsaturated ketones is the conjugate addition, also known as the Michael addition.[7] Soft, carbon-based nucleophiles preferentially attack the electron-deficient β-carbon. This reaction is a powerful tool for C-C bond formation.
Causality: The thermodynamic stability of the resulting enolate intermediate drives the reaction towards 1,4-addition over direct 1,2-addition to the carbonyl. This enolate is a key intermediate that is subsequently protonated during workup to yield the final product.
Caption: Mechanism of Michael (1,4-Conjugate) Addition.
Carbonyl Addition (1,2-Addition)
Direct attack at the carbonyl carbon (1,2-addition) can be achieved using hard, non-basic nucleophiles or highly reactive reagents like organolithiums. However, a more synthetically useful and selective approach involves modifying the reducing agent to favor carbonyl attack.
The Luche reduction is a prime example of a chemoselective 1,2-reduction.[8] It utilizes sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.
Causality: The Ce³⁺ ion acts as a hard Lewis acid, coordinating to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, effectively "shielding" it for preferential attack by the borohydride, thus suppressing the competing 1,4-reduction pathway and yielding the allylic alcohol.[9]
Reduction Methodologies
The enone scaffold can be selectively reduced at the C=C bond, the C=O bond, or both, depending on the chosen reagent.
| Reduction Type | Product | Typical Reagents & Conditions | Selectivity Rationale |
| 1,2-Reduction | Allylic Alcohol | NaBH₄, CeCl₃ (Luche Reduction) | Hard Lewis acid (Ce³⁺) activates the carbonyl for direct hydride attack.[8] |
| 1,4-Reduction | Saturated Ketone | H₂, Pd/C; or Catalytic organoboranes | Catalytic hydrogenation or specific hydrometallation reagents target the softer alkene moiety.[10] |
| Complete Reduction | Saturated Alcohol | LiAlH₄; or H₂ (high pressure), Ni/Pt | Powerful reducing agents or harsh conditions that reduce both functional groups. |
Cycloaddition Reactions
The electron-deficient alkene of the enone system can participate as a dienophile in Diels-Alder reactions or undergo photochemical [2+2] cycloadditions with other alkenes.[11] These reactions are valuable for constructing complex polycyclic systems. The [2+2] photocycloaddition proceeds through a triplet diradical intermediate, leading to the formation of a cyclobutane ring.[11][12]
Applications in Drug Development and Medicinal Chemistry
The α,β-unsaturated ketone moiety is considered a "privileged scaffold" but also a potential "pan-assay interference compound (PAINS)" due to its inherent reactivity. This reactivity, when properly harnessed, is a powerful tool in drug design, particularly for developing covalent inhibitors.
Covalent Inhibition via Michael Addition
Many enzymes and proteins possess nucleophilic cysteine residues (thiol group, -SH) in their active or allosteric sites. The electrophilic β-carbon of 3-(4-chlorophenyl)cyclohex-2-en-1-one can serve as a "warhead" that reacts irreversibly with these residues via a Michael addition. This covalent bond formation can lead to potent and long-lasting inhibition of the target protein.
Caption: Covalent modification of a target protein.
Biological Significance of Chalcone Analogues
Chalcones and their cyclic analogues are known to exhibit a broad spectrum of pharmacological activities, including:
-
Anti-cancer: By inducing apoptosis, inhibiting cell proliferation, and targeting pathways like tubulin polymerization.[13]
-
Anti-inflammatory: Through inhibition of enzymes like cyclooxygenase (COX) and other inflammatory mediators.[14]
-
Antimicrobial and Antifungal: By disrupting microbial cell processes.[15][16][17]
The 4-(4-chlorophenyl)cyclohexyl scaffold itself is present in the FDA-approved antiprotozoal drug Atovaquone , which is used to treat malaria and pneumonia.[18][19][20] This precedent underscores the pharmaceutical relevance and favorable pharmacokinetic properties associated with this structural motif.
Conclusion
3-(4-chlorophenyl)cyclohex-2-en-1-one is a molecule of significant synthetic and medicinal interest. Its well-defined molecular structure gives rise to a predictable and versatile reactivity profile centered on its conjugated enone system. The ability to selectively target either the β-carbon via conjugate addition or the carbonyl carbon via 1,2-addition allows for the creation of a diverse array of derivatives. This controlled reactivity, combined with the established biological activities of related structures, positions 3-(4-chlorophenyl)cyclohex-2-en-1-one as a valuable building block for the synthesis of complex molecules and as a promising starting point for the design of novel therapeutic agents, especially covalent inhibitors. A thorough understanding of its properties and chemical behavior, as detailed in this guide, is paramount for its successful application in research and development.
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